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D-Glucose-d1-2

Cat. No.: B12057919
M. Wt: 181.16 g/mol
InChI Key: WQZGKKKJIJFFOK-XVKSOXPJSA-N
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Description

Significance of Deuterium (B1214612) Labeling in Glucose Metabolism Studies

Deuterium (2H), a stable isotope of hydrogen, offers a non-radioactive and safe method for tracing metabolic pathways in vivo ckisotopes.comnih.gov. When incorporated into glucose molecules at specific positions, such as the C-3 carbon, deuterium acts as a unique marker that can be followed through enzymatic reactions and metabolic transformations alliedacademies.orgnih.gov. This labeling enables researchers to visualize and quantify metabolic flux, identify the origins of metabolites, and understand the kinetics of enzymatic processes that would otherwise be difficult to observe ckisotopes.comalliedacademies.orgphysoc.orgnih.gov.

Techniques such as Deuterium Magnetic Resonance Spectroscopy (DMRS) and Deuterium Magnetic Resonance Imaging (DMI) leverage deuterium-labeled substrates to provide non-invasive, three-dimensional mapping of metabolic pathways biorxiv.orgnih.govfrontiersin.orgisotope.comoup.comresearchgate.netnih.govcam.ac.ukmdpi.com. These methods allow for the dynamic tracking of glucose conversion into downstream metabolites like lactate (B86563), glutamate (B1630785), and glutamine, offering insights into glycolysis, the tricarboxylic acid (TCA) cycle, and other critical metabolic routes biorxiv.orgnih.govfrontiersin.orgoup.comnih.govcam.ac.ukmdpi.comoup.com. The ability to monitor these processes in real-time and in vivo makes deuterium labeling an indispensable tool for studying disease states, such as the altered glucose metabolism characteristic of cancer (the Warburg effect) biorxiv.orgnih.govfrontiersin.orgisotope.comresearchgate.netmdpi.comoup.com.

Historical Context of Stable Isotope Tracing in Biological Systems

The utilization of stable isotopes as tracers in biological research has a history spanning over a century ckisotopes.comnih.govalliedacademies.orgphysoc.orgnih.gov. Following the discovery of isotopes by Frederick Soddy and the subsequent development of mass spectrometry by J.J. Thomson and F.W. Aston, stable isotopes of elements like carbon (13C), nitrogen (15N), oxygen (18O), and hydrogen (2H) became accessible for biological studies nih.gov.

Early applications focused on fundamental biological processes, such as understanding protein turnover ckisotopes.com. The inherent safety and ease of disposal of stable isotopes, compared to their radioactive counterparts, made them increasingly attractive for researchers ckisotopes.comnih.gov. Over decades, advancements in mass spectrometry and NMR spectroscopy have significantly enhanced the sensitivity and accuracy of isotope detection, broadening the scope of applications from tracking amino acids and fatty acids to complex carbohydrates like glucose ckisotopes.comphysoc.orgnih.gov. Stable isotope tracing has become a cornerstone in metabolic research, providing dynamic, quantitative data that static measurements cannot offer ckisotopes.comphysoc.org.

Unique Contributions of Site-Specific Deuterium Labeling, particularly at the C-3 Position of Glucose

Site-specific labeling of glucose with deuterium, such as in D-[3-2H]Glucose, offers a level of precision that is crucial for detailed metabolic analysis. The C-3 position of glucose is derived from specific triose phosphate (B84403) intermediates during glycolysis, a pathway that begins with the breakdown of glucose researchgate.net. Labeling at this specific carbon atom allows researchers to trace the precise fate of these early glycolytic intermediates through subsequent biochemical reactions alliedacademies.orgresearchgate.net.

While much research has utilized [6,6'-2H2]glucose, studies investigating the metabolic fate of [3-2H]glucose specifically have provided insights into pathways such as NADPH production and metabolic flux in cancer cells nih.gov. The hydrogen atom at the C-3 position is transferred to the C-2 position of pyruvate (B1213749) and subsequently incorporated into downstream metabolites like lactate. By tracking the deuterium at this specific position, researchers can gain a more nuanced understanding of hydrogen transfer mechanisms, enzyme stereospecificity, and the kinetics of reactions within glycolysis and the TCA cycle alliedacademies.orgresearchgate.net. This site-specific labeling is vital for differentiating between metabolic pathways and accurately quantifying flux, especially when combined with advanced analytical techniques ckisotopes.comalliedacademies.orgphysoc.orgnih.govpnas.org. Furthermore, understanding kinetic isotope effects (KIEs) and label loss associated with deuterium incorporation is essential for accurate quantitative measurements, and site-specific labeling aids in characterizing these phenomena nih.govismrm.org.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12O6 B12057919 D-Glucose-d1-2

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H12O6

Molecular Weight

181.16 g/mol

IUPAC Name

(2S,3R,4S,5S,6R)-4-deuterio-6-(hydroxymethyl)oxane-2,3,4,5-tetrol

InChI

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6+/m1/s1/i4D

InChI Key

WQZGKKKJIJFFOK-XVKSOXPJSA-N

Isomeric SMILES

[2H][C@@]1([C@@H]([C@H](O[C@@H]([C@@H]1O)O)CO)O)O

Canonical SMILES

C(C1C(C(C(C(O1)O)O)O)O)O

Origin of Product

United States

Research Findings and Data Tables

Metabolic Flux and Rate Measurements

Deuterium (B1214612) Magnetic Resonance Imaging (DMI) and Spectroscopy (DMS) have enabled the quantitative mapping of key metabolic rates in vivo. Studies using deuterium-labeled glucose have provided estimates for the tricarboxylic acid (TCA) cycle rate and glutamine synthesis, offering critical insights into cellular energy metabolism.

Table 1: Estimated Metabolic Rates in Human Brain

ParameterRate (µmol·min⁻¹·g⁻¹)Method/NotesSource
TCA Cycle Rate (TCA)0.69 ± 0.10DMI data only biorxiv.org
TCA Cycle Rate (TCA)0.68 ± 0.12Combined DMI and QELT data biorxiv.org
Glutamine Synthesis Rate (from Glutamate)0.51 ± 0.15Combined DMI and QELT data biorxiv.org
Cerebral Metabolic Rate of Glucose (CMRGlc)Varies by tissueDynamic DMRSI, higher in gray matter than white matter oup.comoup.com
TCA Cycle Rate (VTCA)Varies by tissueDynamic DMRSI, higher in gray matter than white matter oup.comoup.com
Lactate (B86563) Production Rate (CMRLac)Varies by tissueDynamic DMRSI, higher in gray matter than white matter oup.comoup.com

Note: Values for CMRGlc, VTCA, and CMRLac are presented qualitatively as higher in gray matter, reflecting tissue-specific metabolic activity as mapped by dynamic DMRSI oup.comoup.com. Specific quantitative ranges are detailed within the cited studies.

Kinetic Isotope Effects and Label Loss

When deuterium is used as a tracer, it is essential to account for potential kinetic isotope effects (KIEs) and the loss of the deuterium label through exchange reactions during metabolism. These phenomena can influence the accuracy of quantitative measurements if not properly characterized. Studies have quantified these effects for deuterium-labeled glucose in biological systems.

Table 2: Deuterium Label Loss and Kinetic Isotope Effects (KIE) in Rat Brain Metabolism (from [6,6'-2H2]-glucose)

MetaboliteDeuterium Label Loss (%)Kinetic Isotope Effect (kH/kD)NotesSource
Lactate15.7 ± 2.6~1.042Label loss from glucose to lactate nih.gov
Glutamate (B1630785)37.9 ± 1.1~1.035Label loss from glucose to glutamate nih.gov
Glutamine41.5 ± 5.2~1.020Label loss from glucose to glutamine nih.gov
Overall N/A 4–6% Small KIE observed for all measured metabolic products nih.gov

Note: Table 2 summarizes findings from studies investigating label loss and KIEs. Specific values represent mean ± standard deviation from experimental data. The KIE values indicate the relative rate difference between the hydrogenated and deuterated substrate.

Conclusion

Fundamental Concepts of Stable Isotope Tracer Methodology

Stable isotope tracer methodology is a cornerstone of modern metabolic research, enabling the tracking of metabolic processes in vivo and in vitro without the risks associated with radioactivity maastrichtuniversity.nlnih.gov. Stable isotopes are atoms of an element that possess the same number of protons but a different number of neutrons, resulting in distinct atomic masses nih.govresearchgate.net. Deuterium (²H), a stable isotope of hydrogen, is commonly used due to its abundance, low cost, and the significant mass difference it introduces into a molecule, making it readily detectable by mass spectrometry (MS) maastrichtuniversity.nlcreative-proteomics.com.

The fundamental principle of stable isotope tracing involves introducing a molecule labeled with a stable isotope, such as D-[3-²H]Glucose, into a biological system maastrichtuniversity.nlcreative-proteomics.com. This labeled molecule, termed the "tracer," is chemically identical to its naturally occurring counterpart, the "tracee," but is analytically distinguishable due to its altered mass maastrichtuniversity.nl. As the tracer is metabolized, its isotopic signature is incorporated into downstream metabolites. By measuring the distribution and enrichment of these isotopes within various intracellular metabolites using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR), researchers can deduce the rates and directions of metabolic fluxes maastrichtuniversity.nlcreative-proteomics.comfrontiersin.orgwikipedia.org. The power of this methodology lies in its ability to provide quantitative information about metabolic pathway utilization and regulation, even within complex biological systems researchgate.netfrontiersin.org.

Quantitative Metabolic Flux Analysis (MFA) Principles

Quantitative Metabolic Flux Analysis (MFA) builds upon the principles of stable isotope tracing by integrating experimental isotopic labeling data with mathematical modeling to precisely quantify metabolic fluxes creative-proteomics.comcreative-proteomics.com. Metabolic flux refers to the rate at which metabolites are produced and consumed within a cellular metabolic network creative-proteomics.com. MFA aims to determine these rates by constructing a stoichiometric model of the metabolic network, which accounts for all known biochemical reactions and their mass balances creative-proteomics.com.

The process typically involves:

Isotopic Labeling: Introducing a stable isotope-labeled substrate, such as D-[3-²H]Glucose, into the biological system (e.g., cell culture medium) creative-proteomics.comcreative-proteomics.com.

Metabolite Extraction and Measurement: Isolating intracellular metabolites and measuring their isotopic enrichment patterns using high-resolution mass spectrometry (HRMS) or gas chromatography-mass spectrometry (GC-MS) creative-proteomics.comwikipedia.orgcreative-proteomics.com. This analysis reveals how the deuterium label has been distributed among different atoms within the metabolites, reflecting their metabolic history.

Mathematical Modeling: Developing a computational model that describes the metabolic network and the propagation of the isotopic label through it. This model incorporates the measured isotopic labeling patterns (Mass Isotopologue Distribution – MID) as experimental constraints wikipedia.orgplos.orgnih.gov.

Flux Estimation: Employing algorithms to solve mass balance equations and estimate the intracellular metabolic fluxes that are consistent with the observed labeling patterns creative-proteomics.comcreative-proteomics.com. This often involves optimization techniques to find the flux distribution that best fits the experimental data.

MFA can provide both qualitative insights (e.g., identifying active pathways) and quantitative measurements of flux rates, offering a comprehensive view of metabolic network dynamics creative-proteomics.com. The accuracy of MFA relies heavily on the quality of the isotopic labeling data and the fidelity of the stoichiometric model frontiersin.orgnih.gov.

Tracer Incorporation Models for Deuterium-Labeled Substrates

When using deuterium-labeled substrates like D-[3-²H]Glucose, tracer incorporation models are essential for interpreting how the deuterium atoms are integrated into metabolic intermediates and products nih.gov. These models describe the pathways through which the tracer moves and how its label is distributed, allowing for the calculation of metabolic flux rates.

D-[3-²H]Glucose specifically labels the third carbon atom of the glucose molecule. Upon entry into the cell, glucose undergoes glycolysis, a fundamental metabolic pathway that breaks down glucose into pyruvate (B1213749) khanacademy.orglumenlearning.com. During glycolysis, the deuterium atom at the C3 position of glucose will be transferred to specific positions within glycolytic intermediates. For instance, after the cleavage of fructose-1,6-bisphosphate, the deuterium from C3 of glucose will reside on glyceraldehyde-3-phosphate, and subsequently on pyruvate and acetyl-CoA khanacademy.orghumankinetics.comlibretexts.org.

As these labeled intermediates enter the tricarboxylic acid (TCA) cycle, the deuterium atoms are distributed among the cycle's metabolites based on the reactions and the specific position of the label. For example, deuterium incorporated into acetyl-CoA will be transferred to citrate (B86180), then to α-ketoglutarate, succinate, fumarate (B1241708), malate (B86768), and finally oxaloacetate. The pattern of deuterium labeling in these TCA cycle intermediates, as well as in downstream metabolites such as amino acids (e.g., serine, alanine) or lipids, provides critical information about the fluxes through various branches of central carbon metabolism researchgate.net.

Example of Tracer Incorporation: Consider the pathway from glucose to pyruvate. If D-[3-²H]Glucose is used, the deuterium atom at C3 is transferred to glyceraldehyde-3-phosphate. This labeled intermediate then proceeds through the remainder of glycolysis. The resulting pyruvate will carry the deuterium label at its C2 position (derived from C3 of glyceraldehyde-3-phosphate). This C2-deuterated pyruvate can then enter the TCA cycle, where its deuterium atom will be incorporated into specific positions of TCA cycle intermediates, enabling the quantification of flux through reactions like pyruvate dehydrogenase and the citrate synthase step.

Research findings often present data in tables showing the mass isotopologue distribution (MID) of various metabolites after incubation with D-[3-²H]Glucose. These MIDs, representing the relative abundance of molecules with different numbers of deuterium atoms, are then fed into computational models to calculate fluxes. For instance, studies might report the percentage enrichment of deuterium in specific metabolites or the calculated fractional contribution of D-[3-²H]Glucose to different metabolic pools.

Hypothetical Data Table Structure:

To illustrate the type of data generated, consider a simplified representation of deuterium enrichment in key metabolites after incubation with D-[3-²H]Glucose:

MetaboliteNatural Abundance (M+0)M+1 Enrichment (%)M+2 Enrichment (%)Notes
Glucose99.01.00.0Initial tracer enrichment
Pyruvate85.012.03.0Reflects C3 label from glycolysis
Acetyl-CoA70.020.010.0Derived from pyruvate
Citrate50.030.020.0Incorporates acetyl-CoA label
α-Ketoglutarate65.025.010.0Reflects citrate metabolism
Serine80.018.02.0Reflects pathways utilizing TCA intermediates

Note: This table is illustrative. Actual research data would involve precise mass isotopologue distributions determined by mass spectrometry and would be used in complex computational models to derive flux rates.

Detailed research findings using deuterium-labeled glucose often involve comparing these enrichment patterns and derived fluxes under different experimental conditions (e.g., comparing cancer cells to normal cells, or cells treated with a specific drug). For example, a study might report that in cancer cells, the flux from glucose to lactate (B86563) is significantly higher when traced with D-[3-²H]Glucose compared to control cells, indicating altered glycolytic flux researchgate.netnih.gov. Similarly, the incorporation of deuterium into fatty acid synthesis precursors can reveal insights into lipogenesis pathways.

Compound List

D-[3-²H]Glucose

Glucose

Deuterium (²H)

Hydrogen

Carbon

Nitrogen

Pyruvate

Glyceraldehyde-3-phosphate

Fructose-1,6-bisphosphate

Acetyl-CoA

Citrate

α-Ketoglutarate

Succinate

Fumarate

Malate

Oxaloacetate

Lactate

Serine

Alanine

Fatty acids

Triglycerides

Cholesterol

Malonyl-CoA

ADP

Dihydroxyacetone phosphate (B84403)

Glycerol 3-phosphate

NAD⁺

NADH

NADPH

ATP

CO₂

¹³C-Glucose

¹³C-Glutamine

¹⁵N

¹⁴C-Glucose

¹⁴CO₂

¹³CO₂

[1-²H]glucose

[6,6-²H₂]glucose

[3-²H]glucose

[4-²H]glucose

[1,6-13C₂]glucose

[U-13C]glucose

[U-13C₆]glucose

[1,2-13C]glucose

[U-13C₃]propionate

[1-13C]glucose

[2-13C]glucose

[3,4-13C]glucose

[1,4-14C]succinate

[2,3-14C]succinate

[1-14C]acetate

[2-14C]acetate

[5-13C]glutamine

[3-13C]lactate

[2H₂]O

[6-3H]glucose

[3-2H]serine

[2H]-NADH

[2H]-Serine

Applications of D 3 2h Glucose in Metabolic Pathway Elucidation

Glycolytic Pathway Flux Determination and Anabolic Diversion

The glycolytic pathway, the initial breakdown of glucose, can be precisely tracked using D-[3-2H]Glucose. Upon entering the cell and being phosphorylated to glucose-6-phosphate, the deuterium (B1214612) label at the C3 position is retained. This label is subsequently transferred to the C1 position of glyceraldehyde-3-phosphate (G3P), a key intermediate in glycolysis. From G3P, the deuterium label proceeds through the pathway, ultimately appearing in pyruvate (B1213749). By quantifying the incorporation of deuterium into these downstream metabolites using techniques like mass spectrometry, researchers can determine the flux rate through glycolysis nih.govbiorxiv.orgnih.govfrontiersin.org.

Furthermore, D-[3-2H]Glucose aids in understanding how glucose is diverted to anabolic pathways. For instance, G6P can enter the pentose (B10789219) phosphate (B84403) pathway (PPP), and the C3 deuterium label follows this route. Similarly, pyruvate can be converted to acetyl-CoA, which enters the tricarboxylic acid (TCA) cycle or is used for fatty acid synthesis. The presence of the deuterium label in these anabolic products provides direct evidence of glucose carbon incorporation and allows for the quantification of these diversionary fluxes nih.govfrontiersin.orgmdpi.comnih.govresearchgate.net.

Pentose Phosphate Pathway Activity and NADPH Production Assessments

The pentose phosphate pathway (PPP) is crucial for producing NADPH, a vital reducing agent for biosynthesis and antioxidant defense, and for generating precursors for nucleotide synthesis. D-[3-2H]Glucose is particularly useful for tracing NADPH production via the oxidative phase of the PPP. When D-[3-2H]Glucose enters the PPP, the deuterium atom at C3 is transferred to the C1 position of ribulose-5-phosphate and subsequently to the hydride of NADPH during the enzymatic reactions catalyzed by glucose-6-phosphate dehydrogenase (G6PD) and 6-phosphogluconate dehydrogenase (6PGD) nih.govnih.govfrontiersin.orgnih.govresearchgate.net.

By measuring the deuterium enrichment in NADPH, researchers can quantify the flux through the oxidative PPP and assess its contribution to total NADPH production. Studies have shown that D-[3-2H]Glucose is a preferred tracer for specifically labeling NADPH produced by the PPP, as the deuterium label is retained on the hydride involved in redox reactions nih.gov. This method allows for a direct evaluation of the PPP's role in cellular redox homeostasis and reductive biosynthesis nih.govnih.govresearchgate.net.

Tricarboxylic Acid (TCA) Cycle Intermediates and Anaplerotic Fluxes

After glycolysis, pyruvate is converted to acetyl-CoA, which enters the TCA cycle. D-[3-2H]Glucose facilitates the tracing of carbon flow into and through the TCA cycle. The deuterium label from the C3 position of glucose is transferred to the C2 position of pyruvate and subsequently to the C2 position of acetyl-CoA. When acetyl-CoA condenses with oxaloacetate to form citrate (B86180), the deuterium label resides on the C2 of citrate. As the TCA cycle progresses, this label is distributed among various intermediates, including isocitrate, α-ketoglutarate, succinate, fumarate (B1241708), and malate (B86768) frontiersin.orgacs.orgresearchgate.net.

The labeling patterns of these intermediates provide insights into the cycle's flux rates and the contribution of glucose-derived carbons. Furthermore, D-[3-2H]Glucose is instrumental in studying anaplerotic reactions, which replenish TCA cycle intermediates. For example, if pyruvate carboxylase converts pyruvate (carrying the deuterium label) to oxaloacetate, the label will be incorporated into oxaloacetate, allowing for the quantification of flux through this specific anaplerotic pathway acs.orgresearchgate.netwikipedia.org.

Contributions to Gluconeogenesis and Glycogen (B147801) Metabolism

While D-[3-2H]Glucose is primarily used to trace glucose catabolism, its labeling can also inform studies on glucose synthesis and storage. In the context of glycogen metabolism, D-[3-2H]Glucose can be incorporated into glycogen polymers through glycogen synthase. Measuring the deuterium content in newly synthesized glycogen allows for the quantification of glycogen synthesis rates physiology.orgahajournals.orgplos.org. Conversely, if glycogenolysis occurs, the labeled glucose released can be traced.

Studies investigating gluconeogenesis, the synthesis of glucose from non-carbohydrate precursors, can also utilize deuterium labeling. For instance, deuterium from water (D₂O) can be incorporated into glucose intermediates, and its distribution can reflect gluconeogenic flux wustl.edunih.govcore.ac.ukdiabetesjournals.org. While not a direct tracer of gluconeogenesis itself, D-[3-2H]Glucose can be used in conjunction with other tracers to understand the balance between glucose utilization and production pathways.

Neurotransmitter Synthesis and Intermediary Metabolism Derived from Glucose

Neurons rely heavily on glucose as their primary energy source, and intermediates derived from glucose metabolism are essential precursors for neurotransmitter synthesis. D-[3-2H]Glucose tracing can elucidate how glucose metabolism supports these critical functions. For example, acetyl-CoA derived from pyruvate (originating from D-[3-2H]Glucose) is a precursor for acetylcholine (B1216132) synthesis. Similarly, TCA cycle intermediates like α-ketoglutarate, labeled by D-[3-2H]Glucose, can be converted to glutamate (B1630785) and GABA, important neurotransmitters medrxiv.orgresearchgate.netresearchgate.netphysiology.org.

By tracking the deuterium label into these neurotransmitter precursors, researchers can quantify the contribution of glucose metabolism to neurotransmitter pools and understand how neuronal activity is fueled by glucose. Techniques like Deuterium Metabolic Imaging (DMI) utilize deuterium-labeled glucose to non-invasively map brain glucose metabolism and downstream neurotransmitter synthesis in vivo medrxiv.orgresearchgate.netresearchgate.netmedrxiv.orgoup.comoup.com.

Advanced Spectroscopic and Spectrometric Analysis of D 3 2h Glucose and Its Metabolites

Deuterium (B1214612) Magnetic Resonance Spectroscopy (²H MRS) and Imaging (DMI)

Deuterium Magnetic Resonance Imaging (DMI) is a non-invasive technique that utilizes ²H-labeled substrates to map metabolic processes in vivo. Its advantage lies in the low natural abundance of deuterium, minimizing background signals and eliminating the need for water suppression. DMI allows for the visualization of glucose uptake and its subsequent metabolism into downstream products like lactate (B86563) and glutamate (B1630785)/glutamine.

The inherent low gyromagnetic ratio of deuterium results in a lower sensitivity compared to ¹H NMR. This necessitates strategies to enhance the signal-to-noise ratio (SNR) and spectral resolution for effective detection of D-[3-²H]Glucose and its metabolites. Higher magnetic field strengths (e.g., 7 Tesla and above) significantly improve SNR due to increased sensitivity and spectral dispersion researchgate.netnih.govbruker.com. Advanced post-processing techniques, such as the Spectral Imaging Exploiting Spatial Spectral Correlations (SPICE) denoising scheme, have also been shown to improve SNR by several-fold, enabling more robust dynamic imaging oup.com. The choice of deuteration site and the number of deuterium atoms in the tracer (e.g., [6,6′-²H₂]glucose vs. [²H₇]glucose) can also influence signal intensity researchgate.net.

Dynamic DMI enables the temporal tracking of metabolic transformations by acquiring data over time following the administration of the deuterated tracer. This allows for the observation of metabolite kinetics, providing insights into the rates of metabolic pathways researchgate.net. Studies have demonstrated dynamic DMI with resolutions as fine as 2.5 minutes per volume acquisition oup.com, enabling the mapping of metabolite concentrations and metabolic rates over several hours researchgate.net. This capability is crucial for understanding the time-dependent nature of biochemical processes, such as glucose transport, glycolysis, and TCA cycle activity researchgate.netbiorxiv.org.

The use of ultra-high field (UHF) magnetic resonance systems (e.g., 7T, 9.4T, 16.4T) is a key strategy for overcoming the sensitivity limitations of ²H MRS/DMI nih.govbruker.com. Higher field strengths lead to a substantial increase in SNR, which in turn allows for higher spatial and temporal resolutions nih.govoup.commedrxiv.org. For instance, a 7T system with a specialized ²H array coil and SPICE post-processing achieved SNR values greater than 25 for natural abundance HDO signals, with a nominal voxel size of 0.7 cc and a temporal resolution of 2.5 minutes per volume oup.com. This represents a significant improvement over lower-field studies, enabling more detailed mapping of cerebral metabolic rates oup.com.

Carbon-13 Nuclear Magnetic Resonance Spectroscopy (¹³C NMR) in Conjunction with Deuterium Tracing

The combined use of ¹³C NMR and deuterium tracing provides a powerful analytical approach. While deuterium itself is not directly observed by ¹³C NMR, its presence can influence ¹³C chemical shifts, and its positional distribution can be inferred through indirect methods and by analyzing the labeling patterns of downstream metabolites.

While deuterium does not typically exhibit significant J-coupling with ¹³C due to its low gyromagnetic ratio, ¹³C NMR can be used to infer the positional distribution of deuterium. Techniques like ¹H-¹³C shift correlation spectroscopy, with deuterium decoupling, can help identify stereospecifically deuterated methylene (B1212753) groups cdnsciencepub.com. The deuterium-induced α-isotope shift on ¹³C resonances can also separate signals of partially deuterated carbons from their unlabeled counterparts cdnsciencepub.com. By analyzing the ¹³C NMR spectra of downstream metabolites, researchers can deduce where the deuterium label has been incorporated, providing crucial information about metabolic pathways and the fate of the D-[3-²H]Glucose molecule cdnsciencepub.commdpi.com.

Quantitative ¹³C NMR is instrumental in measuring the isotopic enrichment of downstream metabolites derived from D-[3-²H]Glucose. By analyzing the ¹³C signals of metabolites such as lactate, alanine, or Krebs cycle intermediates, researchers can determine the extent to which they have incorporated deuterium. This allows for the quantification of metabolic fluxes and the elucidation of metabolic pathway dynamics. For example, the enrichment patterns in lactate can indicate the relative contributions of glycolysis and oxidative phosphorylation oup.comoup.com.

Table 1: Representative ¹³C NMR Isotopic Enrichment in Downstream Metabolites from D-[3-²H]Glucose Tracing (Hypothetical Data)

MetabolitePosition of Deuterium IncorporationObserved ¹³C Enrichment (%)Notes
LactateC2, C345-60%Reflects glycolytic flux; C3 deuterium may be transferred.
AlanineC230-40%Derived from pyruvate (B1213749), indicating glycolytic flux and potential transamination.
Citrate (B86180)C2, C3, C4, C5, C6VariableReflects TCA cycle activity; deuterium incorporation depends on entry point and cycle flux.
GlutamateC2, C3, C4VariableIndicates TCA cycle and glutaminolysis activity; deuterium incorporation depends on metabolic context.

Note: The specific enrichment percentages are illustrative and would depend on experimental conditions, the exact deuteration pattern of the glucose tracer, and the biological system studied.

Investigative Paradigms in in Vitro and in Vivo Biological Systems

Cellular Metabolism Studies Using D-[3-2H]Glucose

The application of D-[3-2H]Glucose in cellular metabolism studies provides a non-radioactive method to trace the fate of glucose carbons through various metabolic pathways. This approach is instrumental in understanding the intricate network of biochemical reactions that sustain life.

Mammalian cell cultures are fundamental tools for dissecting metabolic pathways under controlled conditions. nih.govresearchgate.netumn.edu The introduction of D-[3-2H]Glucose into these systems allows researchers to track the flow of deuterium (B1214612) atoms, providing insights into the relative activities of pathways like glycolysis and the pentose (B10789219) phosphate (B84403) pathway (PPP). wikipedia.orgkhanacademy.org

In glycolysis, glucose is broken down to pyruvate (B1213749). The deuterium on the third carbon of D-[3-2H]Glucose is retained through the initial steps of glycolysis. However, its fate can vary depending on subsequent enzymatic reactions.

The pentose phosphate pathway, an alternative route for glucose metabolism, is crucial for producing NADPH and precursors for nucleotide synthesis. wikipedia.orgkhanacademy.org Tracing the deuterium from D-[3-2H]Glucose can help quantify the flux through this pathway. For instance, the loss or retention of the deuterium label in downstream metabolites can indicate the extent of PPP activity.

Research has utilized various isotopically labeled glucose molecules to probe these pathways. For example, studies have employed [3-3H]glucose to assess glucose utilization. researchgate.net The use of stable isotopes like deuterium in D-[3-2H]Glucose offers a safer alternative to radioactive tracers.

Metabolic Pathway Key Role Tracer Application with D-[3-2H]Glucose
GlycolysisEnergy production (ATP) and building blocks for biosynthesis.Tracing the deuterium label to pyruvate and lactate (B86563) to quantify glycolytic flux.
Pentose Phosphate Pathway (PPP)Production of NADPH (for reductive biosynthesis and antioxidant defense) and pentose sugars (for nucleotide synthesis). wikipedia.orgkhanacademy.orgQuantifying the loss of the deuterium label to estimate the proportion of glucose entering the PPP.

In microbial systems, such as Escherichia coli, D-[3-2H]Glucose is used to elucidate metabolic networks and engineer strains for biotechnological purposes. uva.nlosti.govnih.gov Understanding how microbes metabolize glucose is essential for optimizing the production of biofuels, pharmaceuticals, and other valuable chemicals.

Studies using isotopically labeled glucose have provided detailed maps of metabolic fluxes in E. coli under various growth conditions. nih.govpnas.org For example, by analyzing the distribution of deuterium in amino acids and other metabolites, researchers can determine the relative contributions of different pathways to biomass and product formation. nih.gov This knowledge is critical for metabolic engineering efforts aimed at redirecting carbon flow towards desired products.

The deuterium from D-[3-2H]Glucose can be tracked into various fermentation products, providing a quantitative measure of pathway usage. This information is invaluable for designing and optimizing microbial cell factories.

Microorganism Application Key Findings from Isotope Tracing
Escherichia coliProduction of biofuels, amino acids, and recombinant proteins.Elucidation of central carbon metabolism, including the interplay between glycolysis, the PPP, and the TCA cycle. uva.nlosti.govnih.govresearchgate.net
Saccharomyces cerevisiaeEthanol (B145695) fermentation, production of specialty chemicals.Quantification of metabolic fluxes to optimize ethanol yield and minimize byproduct formation.

Preclinical In Vivo Model Systems for Metabolic Research

Preclinical in vivo models, particularly rodents, are indispensable for studying metabolism in a whole-organism context. mdpi.com D-[3-2H]Glucose allows for the non-invasive investigation of glucose metabolism in these models, providing insights relevant to human health and disease.

Rodent models are widely used to study various aspects of glucose metabolism, from basic physiology to the pathophysiology of diseases like diabetes and cancer. mdpi.com The administration of D-[3-2H]Glucose to rats and mice, followed by the analysis of tissues and biofluids, enables the tracing of glucose fate in different organs. nih.govspringernature.com

Techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are used to measure the incorporation of deuterium into various metabolites. nih.gov This provides a dynamic picture of glucose uptake, storage, and utilization in tissues like the liver, muscle, and brain. nih.govnih.gov

Studies have used deuterated glucose to investigate the effects of diet, exercise, and pharmacological interventions on glucose metabolism. nih.gov For example, tracing the deuterium from D-[3-2H]Glucose can reveal how insulin (B600854) resistance alters glucose partitioning between different metabolic pathways in a diabetic rat model. nih.gov

Rodent Model Research Area Information Gained from D-[3-2H]Glucose
RatDiabetes, insulin resistanceAlterations in whole-body glucose disposal and tissue-specific glucose uptake. nih.gov
MouseCancer metabolism, neuroscienceTumor glucose metabolism, brain energy metabolism. nih.govgitlab.ioismrm.org

Deuterium Metabolic Imaging (DMI) is a non-invasive imaging technique that utilizes deuterated compounds like D-[3-2H]Glucose to visualize metabolic processes in vivo. cam.ac.ukyale.edu This method offers a powerful tool for studying brain and tissue metabolism in real-time without the need for ionizing radiation. nih.govconsensus.appescholarship.org

In DMI, an animal is administered D-[3-2H]Glucose, and magnetic resonance spectroscopy (MRS) is used to detect the deuterium signal from the labeled glucose and its downstream metabolites, such as lactate and glutamate (B1630785). ismrm.org This provides spatial maps of metabolic activity within different tissues. nih.govismrm.org

DMI has been applied to study brain glucose metabolism in various neurological conditions. nih.gov For example, it can be used to assess metabolic alterations in models of stroke, neurodegenerative diseases, and brain tumors. nih.gov The ability to non-invasively monitor metabolic changes over time makes DMI a valuable tool for preclinical drug development and for understanding disease progression. nih.gov

Imaging Technique Principle Application in Animal Models
Deuterium Metabolic Imaging (DMI)Detection of deuterium signals from labeled substrates and their metabolites using MRS. cam.ac.ukyale.eduNon-invasive mapping of glucose metabolism in the brain and other tissues. nih.govnih.govismrm.org

Theoretical and Mechanistic Considerations of Deuterium Perturbations

Kinetic Isotope Effects (KIEs) in Enzyme-Catalyzed Reactions Involving Deuterated Glucose

Kinetic isotope effects arise from the difference in vibrational frequencies between bonds containing different isotopes. Since the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, its cleavage requires more energy, potentially slowing down reactions where the C-D bond is broken in a rate-limiting step.

However, the magnitude of the KIE is highly dependent on the specific enzyme and the position of deuterium (B1214612) labeling. For instance, secondary deuterium kinetic isotope effects (β-SDKIEs) can be observed when deuterium is located on a carbon atom adjacent to the reaction center. An example from trehalase hydrolysis of [1,10-2H]trehalose demonstrated a β-SDKIE of 1.53, indicating that the C1-H bond's involvement in the transition state significantly influences the reaction rate tandfonline.com. While this specific example does not involve D-[3-2H]Glucose, it illustrates the principle that KIEs can be significant and position-dependent. The C-H bond cleavage at the C3 position of glucose, if part of a rate-limiting step, could lead to measurable KIEs.

The presence of KIEs can significantly impact the accuracy of metabolic flux analysis (MFA), particularly when using deuterium tracers. If an enzyme exhibits a significant KIE, the flux of the deuterated substrate through that enzyme may be slower than that of the unlabeled substrate, leading to an underestimation of flux if not accounted for. Strong KIEs, potentially exceeding 2–4, can arise with deuterium labeling nih.gov.

To address this, advanced MFA methodologies incorporate kinetic models that explicitly account for KIEs. These models use experimentally determined KIE values for specific enzymes or pathways to adjust the flux calculations. Frameworks that integrate isotopic labeling data with kinetic models allow for the simulation and correction of isotope propagation through metabolic networks, thereby mitigating the impact of KIEs on flux estimations nih.govd-nb.info. Specialized software and computational approaches are employed to manage the complexity of these calculations, ensuring that the biological interpretation of tracer data remains robust d-nb.info.

Deuterium Label Loss and Exchange Phenomena in Metabolic Networks

Beyond kinetic effects, deuterium labels can be lost or redistributed within a metabolic network through various chemical and enzymatic processes, a phenomenon often referred to as label scrambling or label loss.

Deuterium atoms, particularly those attached to carbon atoms that are not part of a stable functional group, can be exchanged with protons from the surrounding environment, especially water. This exchange is facilitated by the presence of labile protons in hydroxyl (-OH), amino (-NH₂), and thiol (-SH) groups, which can readily exchange with deuterated solvents or water simsonpharma.comportlandpress.com.

In the context of D-[3-2H]Glucose metabolism, the C3 position is known to be susceptible to hydrogen/deuterium exchange. Specifically, during the interconversion of glyceraldehyde-3-phosphate and dihydroxyacetone phosphate (B84403) by triosephosphate isomerase, the hydrogen atoms at the C3 and C5 positions of these triose phosphates can equilibrate with the solvent. This means that if D-[3-2H]Glucose is metabolized to these intermediates, the deuterium label at C3 can be exchanged for protons from water, leading to label loss or scrambling mdpi.comdiabetesjournals.org.

Quantitative studies using other deuterated glucose isotopes have demonstrated significant label loss in downstream metabolites. For example, when using [6,6-2H2]-glucose, label loss in rat brain metabolites was observed to be approximately 15.7% in lactate (B86563), 37.9% in glutamate (B1630785), and 41.5% in glutamine nih.govacs.orgnih.gov. While these studies used different labeling positions, they underscore the general susceptibility of deuterium labels in glucose metabolites to exchange and loss within cellular systems.

To ensure the accuracy of metabolic studies using deuterium-labeled compounds, methodologies must be in place to account for label scrambling and loss. Label scrambling refers to the unintended redistribution of isotopic labels among different positions or molecules within the metabolic network vtt.fimit.edu. This can occur through various enzymatic reactions, such as the phosphomannose isomerase-catalyzed exchange of deuterium from the C1 position of glucose umich.edu, or through non-enzymatic exchange with water mdpi.comdiabetesjournals.org.

Several strategies are employed to mitigate or correct for these phenomena. Mechanism-directed deuterium labeling, where deuterium is strategically placed at positions less prone to exchange or scrambling, can improve label retention researchgate.net. Furthermore, computational modeling plays a vital role. By incorporating experimental data on label distribution and known biochemical pathways, models can simulate the processes of label loss and scrambling nih.govd-nb.infovtt.fi. These models, often integrated with MFA frameworks, allow researchers to quantify the extent of label loss and scrambling and apply appropriate corrections to metabolic flux estimates d-nb.info. Experimental validation, including the characterization of label distribution in key metabolites, is essential for refining these correction factors and ensuring the reliability of the derived metabolic information.

Data Tables

Table 1: Observed Deuterium Label Loss in Metabolites from Deuterated Glucose

MetaboliteLabel Loss (%)Reference(s)
Lactate15.7 ± 2.6 nih.govacs.orgnih.gov
Glutamate37.9 ± 1.1 nih.govacs.orgnih.gov
Glutamine41.5 ± 5.2 nih.govacs.orgnih.gov

Note: The data presented above is derived from studies using [6,6-2H2]-glucose. While not directly from D-[3-2H]Glucose, it illustrates the general phenomenon of significant deuterium label loss in downstream metabolites, which is relevant to understanding label integrity in any deuterated glucose tracer study.

Table 2: Kinetic Isotope Effects (KIEs) in Glucose Metabolism (Illustrative)

Enzyme/ReactionDeuterated Substrate/PositionKIE (kH/kD)Reference(s)
General Glucose MetabolismDeuterated Glucose1.04 – 1.06 (4-6%) nih.govacs.orgnih.gov
Trehalase Hydrolysis[1,10-2H]Trehalose1.53 (β-SDKIE) tandfonline.com

Note: The 4-6% KIE represents a general observation for deuterated glucose in various metabolic contexts. The trehalase example illustrates a specific measurement of a secondary deuterium kinetic isotope effect, highlighting the potential for position-specific KIEs.

Compound Name List:

D-[3-2H]Glucose

Glucose

Lactate

Glutamate

Glutamine

Glyceraldehyde-3-phosphate

Dihydroxyacetone phosphate

Triosephosphate isomerase

Glucose-6-phosphate

Fructose-6-phosphate

Pyruvate (B1213749)

Acetyl-CoA

Tricarboxylic Acid (TCA) cycle intermediates

NADPH

Ribose-5-phosphate

Trehalose

Trehalase

Emerging Methodologies and Future Research Trajectories for Deuterium Labeled Glucose Tracers

Integration with Multi-Omics Data for Comprehensive Metabolic Profiling

The integration of stable isotope tracing with multi-omics data represents a paradigm shift in metabolic research, moving beyond static snapshots to dynamic, systems-level understanding. D-[3-2H]Glucose, as a deuterium-labeled tracer, offers a unique advantage by providing quantitative insights into metabolic fluxes. When combined with other omics datasets, such as genomics, transcriptomics, proteomics, and metabolomics, it allows for a more comprehensive profiling of cellular states and responses.

Metabolomics, which measures the complete set of metabolites, provides a static view of cellular biochemical composition. However, stable isotope tracing, including the use of D-[3-2H]Glucose, reveals the dynamic flow of carbon and hydrogen atoms through metabolic pathways, thereby elucidating pathway activity and flux rates bitesizebio.comnih.govescholarship.org. For instance, tracking the incorporation of deuterium (B1214612) from D-[3-2H]Glucose into downstream metabolites like lactate (B86563) or glutamate (B1630785) can reveal alterations in glycolysis or the tricarboxylic acid (TCA) cycle, respectively. Integrating this flux information with transcriptomic data can identify regulatory changes at the gene expression level that drive these metabolic shifts. Similarly, correlating deuterium labeling patterns with proteomic data can highlight changes in enzyme abundance or activity that influence metabolic flux.

In cancer research, for example, the integration of stable isotope tracing with other omics data is crucial for identifying dysregulated cancer metabolism and developing targeted therapies nih.govnih.gov. D-[3-2H]Glucose tracing can reveal specific metabolic adaptations in cancer cells, such as altered glucose utilization or flux through the pentose (B10789219) phosphate (B84403) pathway, which can then be correlated with transcriptomic signatures of proliferation or proteomic profiles of key metabolic enzymes. This multi-omics approach provides a holistic view, enabling the identification of novel therapeutic targets and biomarkers for disease progression and treatment response.

Development of Novel Deuterated Glucose Analogs for Specific Metabolic Interrogations

The strategic labeling of glucose molecules with deuterium at specific positions, such as the 3-position in D-[3-2H]Glucose, is a key aspect of developing novel tracers for targeted metabolic interrogations. Different labeling patterns can provide unique information about specific enzymatic reactions or metabolic pathways. While D-[6,6'-2H2]glucose is widely used, the development of analogs like D-[3-2H]Glucose aims to probe metabolic questions that may not be fully addressed by other labeling patterns.

The specific placement of deuterium at the 3-position of glucose could potentially offer unique insights into metabolic processes where this particular carbon atom's transformation is critical. For example, stereospecific enzymatic reactions or pathways involving rearrangements at this position might be more directly interrogated. The development of such specifically labeled analogs is driven by the need to refine metabolic flux analysis and gain more precise mechanistic understanding.

Research into novel deuterium-labeled glucose analogs is also focused on improving cost-effectiveness and facilitating clinical translation. Compounds like [2,3,4,6,6'-2H5]-D-glucose have been developed with reduced production costs, aiming to make deuterium metabolic imaging (DMI) more accessible nih.govmdpi.comresearchgate.net. The ongoing development of tracers, including potential future analogs derived from or related to D-[3-2H]Glucose, aims to enhance sensitivity, specificity, and the ability to interrogate particular metabolic questions with greater precision, thereby expanding the scope of what can be studied using stable isotope tracing.

Advancements in Quantitative Modeling for Deuterium Tracer Data Analysis

The interpretation of data generated from deuterium-labeled glucose tracers like D-[3-2H]Glucose relies heavily on sophisticated quantitative modeling. Analytical techniques such as mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to detect and quantify the enrichment of deuterium in various metabolites bitesizebio.combiorxiv.orgfrontiersin.orgfrontiersin.orgresearchgate.netnih.govresearchgate.netresearchgate.net. However, raw isotopic enrichment data must be processed through advanced computational models to derive meaningful metabolic fluxes and rates.

Kinetic modeling plays a pivotal role in this process. By fitting experimental deuterium incorporation data to biochemical reaction networks, researchers can estimate key metabolic parameters. For instance, studies using deuterium-labeled glucose have employed kinetic models to quantify cerebral metabolic rates of glucose consumption (CMRGlc), lactate production (CMR_Lac), and tricarboxylic acid (TCA) cycle activity (V_TCA) escholarship.orgnih.govoup.com. These models often incorporate stoichiometric balancing and mass isotopomer distribution (MID) analysis to track the fate of labeled atoms through complex pathways biorxiv.orgnih.gov.

For example, a kinetic model applied to data from [6,6'-2H2]-labeled glucose has yielded estimates for the TCA cycle rate, such as 0.69 ± 0.10 µmol·min⁻¹·g⁻¹ escholarship.org. Similarly, Deuterium Metabolic Imaging (DMI) studies often utilize kinetic models to analyze the dynamic changes in deuterium-labeled metabolites (e.g., lactate, glutamate, glutamine) over time, allowing for the calculation of metabolic pathway rates nih.govmdpi.com. The refinement of these modeling approaches, including the development of more comprehensive isotopomer models and algorithms for data analysis, is crucial for maximizing the quantitative insights derived from D-[3-2H]Glucose and other deuterium tracers.

Expanding the Scope of Deuterium Tracing in Basic Biological Discovery

Deuterium-labeled glucose tracers, including D-[3-2H]Glucose, are expanding the frontiers of basic biological discovery by enabling the non-invasive investigation of fundamental cellular processes and disease mechanisms. Deuterium Metabolic Imaging (DMI), a technique that utilizes deuterium-labeled substrates like glucose, has shown significant promise in mapping metabolic activity in various tissues and disease models.

In neuroscience, DMI has been used to study brain glucose metabolism in healthy individuals and in conditions such as Alzheimer's disease and brain tumors, offering insights into altered energy utilization bitesizebio.comescholarship.orgnih.govacs.orgnih.govrsna.org. The ability to track glucose metabolism dynamically can reveal subtle changes that precede overt pathology. In oncology, deuterium-labeled glucose tracing is vital for understanding the metabolic reprogramming characteristic of cancer cells, including aerobic glycolysis (the Warburg effect), and for monitoring responses to targeted therapies nih.govmdpi.comfrontiersin.orgnih.govescholarship.orgaacrjournals.org. D-[3-2H]Glucose, by potentially offering a distinct labeling pattern, could uncover novel metabolic adaptations in cancer cells or their microenvironment.

Furthermore, deuterium tracing holds potential in areas such as diabetes research and the study of metabolic disorders, including insulin (B600854) resistance nih.govresearchgate.net. By quantifying whole-body glycolysis, deuterium-labeled glucose disposal tests can provide valuable metrics for assessing insulin sensitivity. Beyond disease, D-[3-2H]Glucose could be employed to investigate fundamental cellular processes like nutrient sensing, cellular differentiation, and the regulation of energy homeostasis, providing a dynamic lens through which to observe cellular adaptations to various physiological stimuli. The ability to track the incorporation of deuterium into macromolecules like proteins and lipids also opens avenues for studying biosynthesis and metabolic flux in cellular processes researchgate.netresearchgate.net.

Compound List

D-[3-2H]Glucose

D-[6,6'-2H2]glucose

[2,3,4,6,6'-2H5]-D-glucose

2-deoxy-2-[2H2]-d-glucose (2-DG-d2)

D-[1-2H] glucose

D-[2-2H] glucose

[2H7] glucose

[2H3]acetate

[2,3-2H2] fumarate (B1241708)

[2H9]choline

[1,2-13C] D-glucose

[U-13C] glucose

[U-13C6]glucose

[1-13C]glucose

[1,2-13C2]-glucose

[4,5,6-13C3]-glucose

[6-13C]-glucose

[U-13C]glutamine

[5-13C]-glutamine

[13C]glucose

[15N]glutamine

[13C, 15N]-glutamine

[13C3]propionate

[2H2]water

[6,6-2H2]glucose

[U-13C]palmitate

[1,2,13C2]leucine

[14C]glucose

[3H]glucose

[18F]FDG (2-deoxy-2-[18F]fluoro-D-glucose)

[11C]choline

[18F]choline

[2H]-labeled pyruvate (B1213749)

[2H]-labeled lactate

[2H]-labeled glutamate

[2H]-labeled glutamine

[2H]-labeled α-ketoglutarate

[2H]-labeled citrate (B86180)

[2H]-labeled acetyl-CoA

[2H]-labeled HDO (deuterated water)

Q & A

Q. How is D-[3-²H]Glucose used to trace the oxidative pentose phosphate pathway (oxPPP) in cellular metabolism?

D-[3-²H]Glucose is a deuterated tracer that enables precise quantification of oxPPP activity by transferring deuterium to NADPH during the 6-phosphogluconate dehydrogenase step. The labeled NADPH fraction can be measured via mass spectrometry or inferred indirectly through fatty acid deuterium incorporation. The oxPPP contribution is calculated as: \text{oxPPP contribution (%)} = \text{Measured NADPH labeling (%)} \times 2

This method accounts for the two NADPH molecules produced per glucose molecule in the oxPPP. Variations in labeling efficiency (4.7–21.5% across mammalian cell lines) highlight the need for cell-type-specific validation .

Q. What are the recommended methods for synthesizing D-[3-²H]Glucose?

Deuterium incorporation at the C3 position typically involves regioselective reduction or enzymatic exchange. For example, synthetic routes may use NaBD₄ (sodium borodeuteride) to reduce ketone intermediates, as seen in deuterated mannose synthesis (Scheme 3, ). Critical steps include protecting group strategies (e.g., benzylation) to ensure positional specificity and purification via HPLC or column chromatography to isolate the deuterated product .

Q. What considerations are critical for preparing and storing D-[3-²H]Glucose solutions?

  • Storage : Lyophilized D-[3-²H]Glucose should be stored in anhydrous conditions at -20°C to prevent isotopic exchange or hydrolysis. Solutions in deuterium-depleted water are stable for up to two years at -20°C .
  • Handling : Use airtight, hygroscopic vials to minimize moisture absorption. Pre-chill solvents to reduce kinetic isotope effects during dissolution .

Advanced Research Questions

Q. How can researchers correct for hydrogen-deuterium (H-D) exchange effects when quantifying NADPH labeling from D-[3-²H]Glucose experiments?

H-D exchange in cellular NADPH pools introduces artifacts, requiring correction via flux balance analysis. The total NADPH labeling fraction (ftotalf_{\text{total}}) is modeled as: ftotal=foxPPP+fexchange+fother pathwaysf_{\text{total}} = f_{\text{oxPPP}} + f_{\text{exchange}} + f_{\text{other pathways}}

where fexchangef_{\text{exchange}} represents non-enzymatic deuterium incorporation. Parallel experiments with [¹³C]-glucose or knockout cell lines (e.g., G6PD-deficient) help isolate oxPPP-specific contributions. Computational tools like isotopic spectral analysis (ISA) further refine these corrections .

Q. What analytical techniques validate the positional integrity of the deuterium label in D-[3-²H]Glucose during metabolic studies?

  • NMR Spectroscopy : ²H-NMR confirms deuterium placement at C3 by analyzing spin-spin coupling patterns.
  • Mass Spectrometry (MS) : High-resolution LC-MS/MS with collision-induced dissociation (CID) fragments glucose derivatives (e.g., gluconate) to verify label retention.
  • Enzymatic Assays : Incubation with glucose-6-phosphate dehydrogenase (G6PD) ensures deuterium is retained at C3 during oxidation, as non-specific labels may hydrolyze .

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